molecular formula C11H13N3 B13879945 2-(4-Imidazol-1-ylphenyl)ethanamine

2-(4-Imidazol-1-ylphenyl)ethanamine

Cat. No.: B13879945
M. Wt: 187.24 g/mol
InChI Key: SVYXUECJQYOEPI-UHFFFAOYSA-N
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Description

2-(4-Imidazol-1-ylphenyl)ethanamine is a synthetic organic compound featuring an imidazole ring linked to a phenyl-ethanamine backbone. This structure incorporates key pharmacophores that are significant in medicinal chemistry. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a well-documented privileged scaffold in drug discovery due to its diverse biological activities and its ability to participate in hydrogen bonding and coordination with biological targets . The 1,3-diazole ring is known for its amphoteric nature and is a core component of many natural products and commercially available drugs . While the specific biological profile of 2-(4-Imidazol-1-ylphenyl)ethanamine is an area for further investigation, compounds containing the imidazole moiety demonstrate a broad spectrum of therapeutic potential. Research into imidazole derivatives has shown activities including antibacterial, antifungal, antitumor, anti-inflammatory, and antiviral effects . Furthermore, the polar nature of the imidazole ring can positively influence the pharmacokinetic parameters of a compound, potentially improving solubility and bioavailability for research applications . The structural features of this compound make it a valuable intermediate or building block for the synthesis of more complex molecules in drug discovery and development programs, particularly in the exploration of new oncological and infectious disease therapies . This product is provided for non-human research use only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)ethanamine

InChI

InChI=1S/C11H13N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5-6,12H2

InChI Key

SVYXUECJQYOEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Ring

The imidazole ring can be prepared by:

  • Cyclization reactions involving ketones and amines : For example, acetophenone and organic amines can be reacted in the presence of ammonium iodide and potassium persulfate (K2S2O8) in dimethyl sulfoxide (DMSO) solvent under heating (140 °C, 1 hour) to form substituted imidazoles. The reaction mechanism involves iodination of acetophenone, oxidation to benzoylformaldehyde, imine formation with amines, and cyclization to the imidazole ring.

  • Van Leusen imidazole synthesis : This involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines, providing an efficient route to imidazole rings.

  • Nickel-catalyzed cyclization of amido-nitriles : This method involves addition to nitriles, proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring.

Formation of the Phenyl-Imidazole Moiety

  • The imidazole ring is commonly introduced onto the para-position of a phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • In some methods, the starting material is a 4-halophenyl derivative, which reacts with imidazole under reflux in polar aprotic solvents (e.g., dioxane) with bases such as potassium carbonate to form the 4-(1H-imidazol-1-yl)phenyl intermediate.

Attachment of the Ethanamine Group

  • The ethanamine side chain can be introduced by reduction of a corresponding nitrile or by nucleophilic substitution on a suitable precursor such as a halogenated ethyl group attached to the phenyl ring.

  • Alternatively, chiral ethanamine derivatives can be coupled to the 4-(1H-imidazol-1-yl)phenyl moiety via reductive amination or amide bond formation followed by reduction.

Detailed Reaction Conditions and Optimization

Example: Imidazole Synthesis via Acetophenone and Amine Cyclization

Parameter Condition Effect on Yield (%)
Solvent DMSO Required as solvent and oxidant
Oxidant K2S2O8 (Potassium persulfate) Essential for iodide oxidation
Ammonium salt NH4I Provides nitrogen source
Temperature 140 °C Optimal for 1 hour reaction
Reaction time 60 minutes Yield peaks at 77%
Molar ratio (acetophenone:amine:NH4I:K2S2O8) 2:1:2:1 Optimized for best yield

Table 1: Optimization of reaction parameters for imidazole synthesis from acetophenone and amine

Notes on Reaction Mechanism

  • Iodide ions are oxidized to elemental iodine, which iodinate acetophenone to form alpha-iodoacetophenone.

  • This intermediate is oxidized by DMSO to benzoylformaldehyde.

  • Benzoylformaldehyde reacts with amines and ammonium salts to form imines, which cyclize and dehydrate to yield the imidazole ring.

  • Intermediates can be isolated and converted to the final product under reaction conditions.

Synthetic Route for (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine Hydrochloride

  • The chiral ethanamine derivative can be synthesized by nucleophilic substitution of 4-(1H-imidazol-1-yl)phenyl precursors with chiral ethanamine under reflux with bases (e.g., K2CO3) in dioxane.

  • Hydrochloride salt formation is achieved by treatment with HCl in dioxane or dichloromethane.

  • Reaction parameters such as temperature (70–90 °C), solvent polarity, and stoichiometry (amine:imidazole derivative ~1:1.2) significantly influence yield and purity.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield/Notes
Imidazole ring synthesis Cyclization of acetophenone + amine Acetophenone, amine, NH4I, K2S2O8, DMSO, 140 °C, 1 h ~77% yield; industrially scalable
Imidazole ring synthesis Van Leusen imidazole synthesis TosMIC, aldehyde, amine Versatile; requires specific reagents
Phenyl-imidazole formation Nucleophilic aromatic substitution 4-halophenyl derivatives, imidazole, K2CO3, dioxane Efficient for para-substitution
Ethanamine attachment Nucleophilic substitution or reductive amination Chiral ethanamine, base, reflux, HCl salt formation Stereochemistry controlled

Chemical Reactions Analysis

Types of Reactions: 2-(4-Imidazol-1-ylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(4-Imidazol-1-ylphenyl)ethanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between 2-(4-Imidazol-1-ylphenyl)ethanamine and related compounds:

Compound Name Molecular Formula Substituents Core Structure Pharmacological Notes References
2-(4-Imidazol-1-ylphenyl)ethanamine C₁₁H₁₃N₃ Phenyl-4-imidazolyl, ethanamine Phenyl-imidazole-ethylamine Hypothesized CNS activity due to lipophilic phenyl group N/A
2-(1H-Imidazol-1-yl)ethanamine C₅H₉N₃ Imidazolyl, ethanamine Imidazole-ethylamine Histamine analogue; interacts with H1/H2 receptors
1-(5-Phenyl-1H-imidazol-2-yl)ethanamine C₁₀H₁₁N₃ Phenyl on imidazole, ethanamine Imidazole-phenyl-ethylamine Potential neuroactivity; structural isomer of target compound
Etazene (Desnitroetonitazene) C₂₂H₂₉N₃O Benzimidazole, diethylamine, ethoxyphenyl Benzimidazole-ethylamine μ-opioid receptor agonist; controlled substance
Histamine C₅H₉N₃ Imidazole-4-yl, ethanamine Imidazole-ethylamine Endogenous H1/H2/H3 receptor ligand

Key Differences and Implications

Core Heterocycle Variations
  • Imidazole vs. Benzimidazole : Etazene’s benzimidazole core enhances aromaticity and planar structure, favoring interactions with opioid receptors. In contrast, the target compound’s imidazole-phenyl system may exhibit distinct binding profiles due to reduced conjugation .
  • Substitution Position : 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine places the phenyl group directly on the imidazole ring, altering electronic effects compared to the target compound’s para-phenyl substitution. This difference could influence metabolic stability and receptor affinity .
Functional Group Modifications
  • Ethylamine Chain : Histamine (2-(1H-imidazol-4-yl)ethanamine) lacks the phenyl group present in the target compound, resulting in lower lipophilicity and shorter duration of action. The phenyl group in 2-(4-Imidazol-1-ylphenyl)ethanamine may enhance blood-brain barrier penetration .
  • The target compound’s unmodified ethylamine may offer broader receptor interaction possibilities .
Pharmacological and Toxicological Insights
  • Toxicity : Compounds like 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles () show substituent-dependent toxicity, suggesting electron-withdrawing groups (e.g., nitro) on the phenyl ring could mitigate adverse effects in the target compound .
  • Receptor Targeting: Histamine derivatives primarily target histaminergic receptors, while Etazene’s benzimidazole core shifts activity toward opioid pathways. The target compound’s hybrid structure may exhibit dual activity or novel receptor interactions .

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